1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (abbreviated as SEM-pyrazole) is a pyrazole derivative functionalized with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The SEM group is a widely used protecting group in organic synthesis, particularly for amines and alcohols, due to its stability under acidic and basic conditions. Its cleavage typically requires fluoride ions (e.g., TBAF) . SEM-pyrazole derivatives, such as those described in and , are intermediates in pharmaceuticals and agrochemicals, where the SEM group safeguards reactive sites during multi-step syntheses . The compound’s molecular formula is C₉H₁₉N₃OSi (MW: 213.35), with a CAS number of 885325-91-7 .
Properties
IUPAC Name |
trimethyl-[2-(pyrazol-1-ylmethoxy)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)8-7-12-9-11-6-4-5-10-11/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXBTCPQJIXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576159 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133560-57-3 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The primary synthetic method for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves the alkylation of 1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM chloride) in the presence of a base. The base commonly used includes sodium hydride (NaH) or potassium carbonate (K2CO3), which deprotonate the pyrazole nitrogen, enabling nucleophilic substitution on the SEM chloride.
- Solvents: Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to dissolve reactants and facilitate the reaction.
- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
- Reaction Time: Typically ranges from several hours to overnight, depending on scale and conditions.
Detailed Laboratory Procedure Example
A representative laboratory synthesis reported involves:
- Cooling a suspension of sodium hydride (60% dispersion in mineral oil) in THF to 0°C.
- Dropwise addition of a THF solution of pyrazole under stirring.
- After deprotonation, addition of 2-(trimethylsilyl)ethoxymethyl chloride.
- Stirring the mixture at ambient temperature until completion.
- Quenching the reaction with water, followed by extraction and purification.
This method yields the SEM-protected pyrazole with typical isolated yields around 60%, influenced by reagent purity and moisture control.
Industrial Scale Synthesis
Industrial production scales up the laboratory method with modifications for efficiency and safety:
- Use of continuous flow reactors to maintain precise temperature control and mixing.
- Optimized stoichiometric ratios and reaction times to maximize throughput.
- Implementation of moisture exclusion techniques to prevent hydrolysis of SEM chloride.
- Use of automated purification systems such as flash chromatography or crystallization for product isolation.
These adaptations improve yield (up to 75%) and reproducibility on a large scale.
Reaction Mechanism and Chemical Considerations
- The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the SEM chloride.
- Steric hindrance from the bulky trimethylsilyl group favors selective alkylation at the N1 position of pyrazole.
- Electron-donating or withdrawing substituents on the pyrazole ring can influence regioselectivity and reaction rate, as supported by computational studies using density functional theory (DFT).
Purification and Characterization
Purification Techniques
- Liquid-liquid extraction using methylene chloride removes unreacted starting materials.
- Silica gel flash chromatography with gradient elution (0–33% ethyl acetate in cyclohexane) effectively isolates the pure compound.
- Dry loading with Celite is recommended to minimize silica usage and improve separation.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for trimethylsilyl protons (~0.0–0.2 ppm) and ethoxy CH2 groups (~3.4–3.6 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C9H18N2OSi (molecular weight ~198.34 g/mol).
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups and confirms SEM protection.
- Elemental Analysis: Ensures purity ≥95%.
Data Summary Table
| Aspect | Details |
|---|---|
| Molecular Formula | C9H18N2OSi |
| Molecular Weight | 198.34 g/mol |
| CAS Number | 133560-57-3 |
| Key Reagents | 1H-pyrazole, 2-(trimethylsilyl)ethoxymethyl chloride, sodium hydride or potassium carbonate |
| Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Reaction Temperature | 0°C to room temperature |
| Typical Yield | 60–75% |
| Purification | Liquid-liquid extraction, silica gel flash chromatography |
| Characterization Techniques | ^1H, ^13C, ^29Si NMR, HRMS, FT-IR, Elemental Analysis |
Research Findings and Optimization Strategies
- Regioselectivity: SEM group installation is highly selective for the N1 nitrogen due to steric and electronic factors.
- Moisture Sensitivity: Strict anhydrous conditions are critical to prevent hydrolysis of SEM chloride, which reduces yield.
- Temperature Control: Slow addition of SEM chloride at low temperature (0°C) minimizes side reactions.
- Catalyst Use: For related pyrazole derivatives, copper catalysts have been used in azide-alkyne cycloaddition reactions, but for SEM protection, base-mediated alkylation remains standard.
- Scale-Up Challenges: Exothermic nature of alkylation requires careful temperature monitoring and controlled reagent addition in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
The compound has been investigated for its role as an inhibitor of Janus kinases (JAKs), particularly JAK1. Inhibiting JAK enzymes can have significant therapeutic benefits in treating various conditions, including autoimmune diseases and certain cancers. For instance, compounds structurally related to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole have demonstrated efficacy in preclinical models of asthma by blocking IL-4, IL-13, and IL-9 signaling pathways through the JAK/STAT pathway .
Case Study: JAK Inhibition
In a study focusing on the therapeutic effects of JAK inhibitors, compounds similar to this compound were shown to significantly reduce symptoms in preclinical models of asthma. The inhibition of JAK pathways led to decreased inflammation and improved respiratory function .
Organic Synthesis
Reactivity and Functionalization
The compound serves as a versatile building block in organic synthesis. Its trimethylsilyl ether functionality allows for selective lithiation reactions, making it suitable for further functionalization. For example, the [2-(trimethylsilyl)ethoxy]methyl group has been utilized as a protecting group during lithiation processes involving pyrazoles and 1,2,4-triazoles . This property facilitates the introduction of various substituents at specific positions on the heterocycle.
Data Table: Reactivity Overview
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Lithiation | Selective lithiation using trimethylsilyl ether | 75 |
| Cross-coupling | Negishi-type cross-coupling with iodides | 60-80 |
| Electrophilic Amination | Copper-catalyzed amination reactions | 70 |
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound are being explored for their potential use in synthesizing new polymeric materials. For instance, the incorporation of this compound into block copolymers has been studied for biomedical applications due to its biocompatibility and ability to form hydrogels .
Case Study: Hydrogel Formation
Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can enhance the mechanical properties and responsiveness of hydrogels. These hydrogels exhibit unique stimuli-responsive behavior, making them suitable for drug delivery systems .
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Effects on Reactivity and Stability
Key Insights :
- SEM Group Advantages : The SEM group’s steric bulk and chemical inertness make it ideal for protecting pyrazole N–H groups during reactions like alkylation or metal-catalyzed cross-couplings . Unlike methoxyethyl or ethoxyethyl groups (e.g., –9), SEM remains intact under acidic/basic conditions, reducing side reactions .
- Functional Group Synergy : Compounds like 4-Bromo-3,5-diethyl-SEM-pyrazole () combine SEM protection with bromo substituents for sequential functionalization, demonstrating modular synthetic utility .
Physical and Chemical Properties
Key Insights :
- Lipophilicity : The SEM group increases molecular weight and lipophilicity, favoring solubility in organic solvents (e.g., DCM, THF) .
- Thermal Stability : SEM derivatives (e.g., ) are typically isolated as solids, whereas simpler analogues like 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole () are oils, reflecting differences in intermolecular forces .
Biological Activity
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₃OSi
- Molecular Weight : 233.34 g/mol
This compound features a trimethylsilyl group that enhances its solubility and stability, potentially influencing its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, studies have shown that certain pyrazoles inhibit key signaling pathways involved in cancer cell proliferation. The compound's ability to target specific kinases, such as BRAF(V600E) and Aurora-A kinase, makes it a candidate for further investigation in cancer therapies .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole A | BRAF(V600E) | 0.5 | |
| Pyrazole B | Aurora-A | 0.8 | |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented. They modulate various signaling pathways, including those involving cytokines and Janus kinases (JAKs). For example, compounds that inhibit JAK pathways can reduce inflammation in models of rheumatoid arthritis .
Antimicrobial Activity
Pyrazole derivatives have also shown promise as antimicrobial agents. Studies indicate that they possess significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Selected Pyrazoles
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Pyrazole C | E. coli | 32 µg/mL | |
| Pyrazole D | S. aureus | 16 µg/mL | |
| This compound | TBD | TBD | TBD |
Case Study 1: Antitumor Efficacy in Breast Cancer
A study evaluated the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that specific pyrazoles exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
Case Study 2: Inhibition of Viral Replication
Another investigation focused on the antiviral activity of pyrazole derivatives against herpes simplex virus type 1 (HSV-1). Compounds were found to significantly reduce viral plaque formation, indicating their potential as antiviral agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substituents on the Pyrazole Ring : Altering substituents can enhance or diminish activity against specific targets.
- Functional Groups : The presence of electron-withdrawing or donating groups can affect the compound's reactivity and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution under inert atmospheres. For example, in related pyrazole derivatives, reactions are performed in THF/water (1:1) at 50°C for 16 hours using copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) to stabilize the catalyst . The trimethylsilylethoxymethyl (SEM) protecting group is introduced via alkylation of pyrazole using SEM chloride in the presence of a base like NaH. Yields (~60%) are influenced by stoichiometric ratios and purification via flash chromatography (cyclohexane/ethyl acetate gradient) .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, and ²⁹Si), high-resolution mass spectrometry (HRMS), and FT-IR. For instance, ¹H NMR confirms SEM group integration (e.g., trimethylsilyl protons at δ 0.0–0.2 ppm, ethoxy CH₂ at δ 3.4–3.6 ppm). HRMS validates molecular mass (e.g., [M+H]+ calculated for C₁₀H₂₁N₂O₂Si: 261.1332). Elemental analysis (C, H, N) ensures purity ≥95% .
Q. What solvents and purification methods are recommended for isolating this compound?
- Methodological Answer : Polar aprotic solvents (THF, DMF) are preferred for reactions. Post-synthesis, liquid-liquid extraction with methylene chloride (3×) removes unreacted alkyne/azide precursors. Silica gel chromatography (gradient elution: 0–33% ethyl acetate in cyclohexane) effectively isolates the SEM-protected pyrazole. Dry loading with Celite minimizes silica usage .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of SEM group installation on pyrazole?
- Methodological Answer : The SEM group preferentially protects the less sterically hindered nitrogen (N1) due to the bulky trimethylsilyl moiety. Computational DFT studies (e.g., B3LYP/6-31G*) show that electron-donating substituents on pyrazole increase N1 reactivity by lowering the activation energy for alkylation. Experimental validation via competitive reactions with substituted pyrazoles (e.g., 3-nitro vs. 5-methyl derivatives) confirms >90% regioselectivity for N1 .
Q. What strategies mitigate low yields in large-scale SEM-protected pyrazole synthesis?
- Methodological Answer : Scalability challenges arise from exothermic alkylation and SEM group hydrolysis. Key strategies:
- Temperature Control : Slow SEM chloride addition at 0°C to minimize side reactions.
- Moisture Avoidance : Use molecular sieves (3Å) in anhydrous THF.
- Catalyst Optimization : Replace CuSO₄ with CuI (higher solubility in organic solvents) to improve cycloaddition efficiency.
Reported yields improve from 60% to 75% at 100 mmol scale under optimized conditions .
Q. How can computational modeling predict SEM-protected pyrazole reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the C4 position of SEM-protected pyrazole shows higher electrophilicity (ƒ⁺ = 0.12) due to SEM’s electron-withdrawing effect, making it reactive in Suzuki-Miyaura couplings. Molecular docking (AutoDock Vina) further predicts binding affinities with palladium catalysts, aiding in ligand design .
Q. What analytical techniques resolve contradictions in SEM group stability under acidic/basic conditions?
- Methodological Answer : Conflicting reports on SEM stability are addressed via kinetic studies using ¹H NMR monitoring. For example, SEM cleavage in 1M HCl/THF (1:1) shows t₁/₂ = 2 hours at 25°C, while 10% NaOH induces rapid deprotection (t₁/₂ < 30 minutes). Stability is confirmed via LC-MS tracking of the SEM-free pyrazole (m/z 123.0654) .
Data Contradiction Analysis
Q. Why do reported yields for SEM-protected pyrazole derivatives vary across studies (50–75%)?
- Methodological Answer : Variability stems from:
- Reagent Purity : Impurities in SEM chloride (e.g., HCl content) reduce alkylation efficiency.
- Chromatography Resolution : Gradient elution profiles (e.g., 15 vs. 20 column volumes) impact product recovery.
- Moisture Sensitivity : Traces of water hydrolyze SEM-Cl, requiring strict anhydrous conditions. Reproducibility is enhanced by using freshly distilled SEM-Cl and standardized flash chromatography protocols .
Tables
Table 1 : Key Spectral Data for this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
